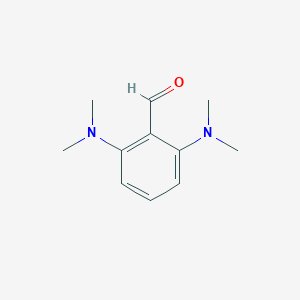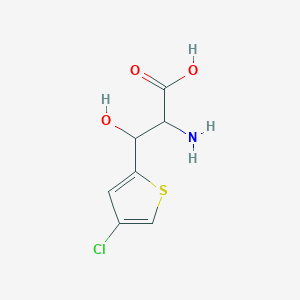
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C7H8ClNO3S This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the chlorination of thiophene followed by the introduction of amino and hydroxyl groups through subsequent reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the chlorinated thiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(4-bromothiophen-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(4-fluorothiophen-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(4-methylthiophen-2-yl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8ClNO3S |
|---|---|
Molekulargewicht |
221.66 g/mol |
IUPAC-Name |
2-amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H8ClNO3S/c8-3-1-4(13-2-3)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12) |
InChI-Schlüssel |
CJKDRHWYVPAMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Cl)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)
![7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13574266.png)
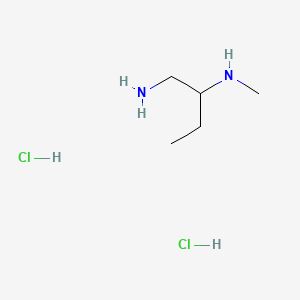
![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)
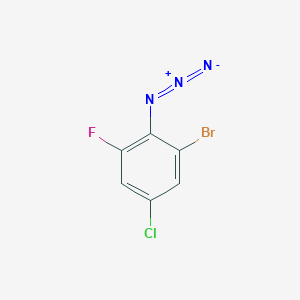

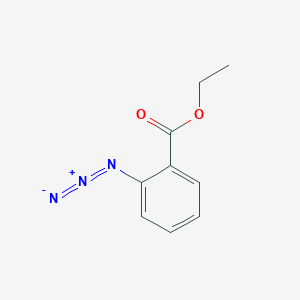
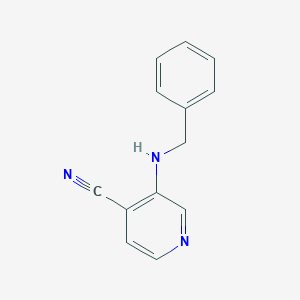
![3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13574304.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)

![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
